5-Nitrooxindole

Übersicht

Beschreibung

5-Nitrooxindole is a chemical compound used in the preparation of pharmaceutically active 2-oxo-1-pyrrolidine analogues, tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and protein kinase inhibitors and antiproliferative agents . It is also used as a reactant for the synthesis of 3-substituted 2-indolinone RET inhibitors .

Synthesis Analysis

The synthesis of 5-Nitrooxindole involves the use of indole-3-carboxaldehydes or azaindole-3-carboxaldehyde and anthranilamide in acetonitrile . A series of pyrrolidine-substituted 5-nitroindole derivatives have been synthesized that bind to the c-Myc G-quadruplex DNA in a 2:1 stoichiometry .Chemical Reactions Analysis

5-Nitrooxindole is used as a reactant for the synthesis of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors . It is also used in the preparation of Aurora kinase inhibitors .Physical And Chemical Properties Analysis

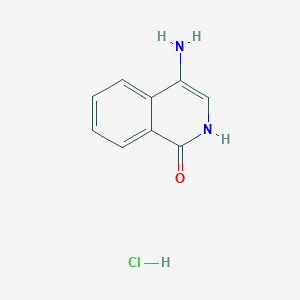

5-Nitrooxindole has a molecular weight of 178.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of 5-Nitrooxindole are 178.03784206 g/mol . The topological polar surface area is 74.9 Ų .Wissenschaftliche Forschungsanwendungen

DNA Stability and Structure : 5-Nitrooxindole enhances the stability of DNA duplexes when incorporated as a bulged base or as a pendant base at the ends of DNA strands. It forms stable secondary structures in oligonucleotides, potentially useful in DNA nanotechnology and therapeutics (Loakes, Hill, Brown, & Salisbury, 1997).

Cytotoxic Effects on Rat Hepatocytes : This compound demonstrates cytotoxic effects on rat hepatocytes, affecting cellular energy charge and mitochondrial functions. This is relevant for understanding its toxicological impact and potential medicinal applications (Dubin et al., 1994).

Use as a Universal Base Analogue : 5-Nitrooxindole has been investigated as a universal base analogue in oligodeoxynucleotides, displaying high duplex stability and indiscriminate pairing with natural bases, which is significant for DNA sequencing and genetic engineering applications (Loakes & Brown, 1994).

Nucleic Acid Labeling and Detection : The compound's derivative, 5-nitroindole-2'-deoxyribose-5'-triphosphate, is used for labeling oligonucleotides and DNA detection, offering new methodologies for nucleic acid research (Smith et al., 1998).

Electropolymerization : 5-Nitrooxindole undergoes oxidative electropolymerization, leading to the formation of poly(5-nitroindole) films. This has implications in materials science, particularly in the development of novel polymeric materials (Talbi & Billaud, 1998).

Therapeutic Strategy for Brain Cancer : An artificial nucleoside derivative of 5-Nitrooxindole, 5-nitroindolyl-2'-deoxyriboside, has shown promise in enhancing the efficacy of DNA-alkylating agents in treating brain tumors. This presents a novel therapeutic approach in oncology (Choi, Kim, & Berdis, 2018).

Molecular Electronic Devices : A molecule containing a nitroamine redox center, which includes a nitroindole group, has been used in electronic devices showing negative differential resistance and high on-off peak-to-valley ratios. This is significant for the development of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Safety and Hazards

5-Nitrooxindole may cause respiratory irritation, serious eye irritation, allergic skin reaction, and skin irritation . In case of contact with eyes or skin, it is advised to rinse cautiously with water for several minutes . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water .

Wirkmechanismus

Target of Action

5-Nitrooxindole is a versatile compound used in various biochemical reactions. It has been reported to inhibit a cysteine protease called "Cathepsin B" . Cathepsin B plays a crucial role in cerebral ischemia-reperfusion injury, leading to neuroinflammation .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in their function . For instance, in the case of Cathepsin B, 5-Nitrooxindole’s inhibition could potentially reduce neuroinflammation, providing a neuroprotective effect .

Biochemical Pathways

5-Nitrooxindole influences several biochemical pathways. It’s known to be involved in the biological processes of oxidative stress and apoptotic cell death, which are highly implicated in hypoxic injury . The compound also influences a total of 159 biological pathways, including the longevity regulating pathway, VEGF signaling, EGFR tyrosine kinase inhibitor resistance, IL-17 and HIF-1 pathways, FoxO signaling, and AGE-RAGE pathway .

Pharmacokinetics

Its physical and chemical properties such as melting point (233-236 °c), boiling point (4114±450 °C), and density (1449±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound can cause respiratory irritation, serious eye irritation, allergic skin reaction, and skin irritation . On a molecular level, the compound is known to cause changes in the function of its targets, leading to alterations in various biochemical pathways .

Action Environment

The action, efficacy, and stability of 5-Nitrooxindole can be influenced by various environmental factors. For instance, the compound should be stored in a sealed container in a dry room to maintain its stability . Furthermore, it’s important to avoid dust formation and breathing in vapours, mist, or gas of the compound to prevent potential health hazards .

Eigenschaften

IUPAC Name |

5-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCGHRDKVZPCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282253 | |

| Record name | 5-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrooxindole | |

CAS RN |

20870-79-5 | |

| Record name | 20870-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20870-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural features of 5-Nitrooxindole derivatives contribute to their anticancer activity against liver cancer cells?

A1: Research suggests that the presence of two indole substituents on the C3 position of the 5-nitrooxindole core significantly enhances its cytotoxic activity against HepG2 liver cancer cells compared to a single indole substituent []. Additionally, the presence of a nitro group at the C5 position of the oxindole moiety seems to be beneficial for activity, as its reduction to an amino group led to a decrease in potency []. This highlights the importance of both the indole substituents and the nitro group in the structure for potent anticancer activity against HepG2 cells.

Q2: What is the most potent 5-Nitrooxindole derivative identified in the study, and what is its IC50 value against HepG2 liver cancer cells?

A2: The research identified 3,3'-bis(1H-indol-3-yl)-5-nitrooxindole as the most potent derivative against HepG2 liver cancer cells, exhibiting an IC50 value of 29.55 μM []. This finding further emphasizes the importance of the bis-indole substitution pattern at the C3 position for enhancing the anticancer activity of 5-nitrooxindole derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)

![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)

![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)

![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)